Cas no 1236222-48-2 (3-Chloroquinoxaline-6-carbonitrile)

3-クロロキノキサリン-6-カルボニトリルは、有機合成化学において重要な中間体として利用される化合物です。分子式C9H4ClN3を有し、キノキサリン骨格にクロロ基とカルボニトリル基が選択的に導入された構造特徴を持ちます。この化合物は医薬品や農薬の合成前駆体として特に有用で、反応性の高いクロロ基とカルボニトリル基がさらなる官能基変換を可能にします。高い純度と安定性を備えており、ヘテロ環化合物の修飾や複雑な分子構築において優れた出発材料となります。特に医薬品開発分野では、活性化合物ライブラリー作製のための重要なビルディングブロックとしての価値が認められています。

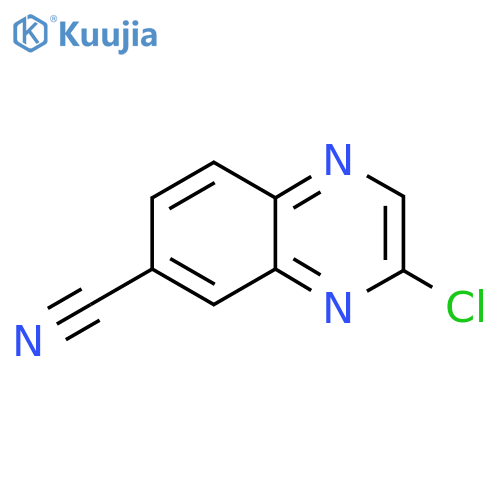

1236222-48-2 structure

商品名:3-Chloroquinoxaline-6-carbonitrile

CAS番号:1236222-48-2

MF:C9H4ClN3

メガワット:189.601160049438

CID:4689847

3-Chloroquinoxaline-6-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Chloroquinoxaline-6-carbonitrile

- 6-Quinoxalinecarbonitrile, 3-chloro-

- MXTOMHUZLATQTR-UHFFFAOYSA-N

- 3-chloro-quinoxaline-6-carbonitrile

-

- インチ: 1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H

- InChIKey: MXTOMHUZLATQTR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C2C=CC(C#N)=CC2=N1

計算された属性

- せいみつぶんしりょう: 189.009

- どういたいしつりょう: 189.009

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.6

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-Chloroquinoxaline-6-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C202430-50mg |

3-Chloroquinoxaline-6-carbonitrile |

1236222-48-2 | 50mg |

$ 620.00 | 2022-04-01 | ||

| TRC | C202430-100mg |

3-Chloroquinoxaline-6-carbonitrile |

1236222-48-2 | 100mg |

$ 1030.00 | 2022-04-01 | ||

| Ambeed | A577270-1g |

3-Chloroquinoxaline-6-carbonitrile |

1236222-48-2 | 97% | 1g |

$940.0 | 2024-04-25 | |

| Chemenu | CM221361-1g |

3-Chloroquinoxaline-6-carbonitrile |

1236222-48-2 | 97% | 1g |

$898 | 2021-08-04 | |

| Chemenu | CM221361-1g |

3-Chloroquinoxaline-6-carbonitrile |

1236222-48-2 | 97% | 1g |

$1128 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763044-1g |

3-Chloroquinoxaline-6-carbonitrile |

1236222-48-2 | 98% | 1g |

¥9870.00 | 2024-08-09 |

3-Chloroquinoxaline-6-carbonitrile 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1236222-48-2 (3-Chloroquinoxaline-6-carbonitrile) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1236222-48-2)3-Chloroquinoxaline-6-carbonitrile

清らかである:99%

はかる:1g

価格 ($):846.0